

A Comparative Guide to the X-ray Crystallography of Bromo-Indazole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-propyl-2H-indazole

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Abstract

This guide provides a comparative analysis of the X-ray crystallographic data of bromo-indazole derivatives. Due to the absence of publicly available crystallographic data for **5-Bromo-2-propyl-2H-indazole**, this document utilizes the crystal structure of a related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as a primary example for comparison. The guide offers a detailed experimental protocol for single-crystal X-ray diffraction and presents the available crystallographic data in a structured format. Visualizations are included to delineate the experimental workflow and logical relationships in crystallographic studies. This document serves as a valuable resource for researchers interested in the structural analysis of halogenated indazole scaffolds, highlighting the importance of substituent effects on the crystal packing and molecular geometry.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, which can be determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships and for rational drug design.

The presence of a bromine atom in the indazole scaffold can significantly influence the crystal packing through halogen bonding and other intermolecular interactions.

This guide focuses on the X-ray crystallography of **5-Bromo-2-propyl-2H-indazole**. However, a thorough search of the Cambridge Structural Database (CSD) and other publicly available resources did not yield any specific crystallographic data for this compound. Therefore, to fulfill the objective of a comparative guide, we present the crystallographic data for a structurally related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, and use it as a basis for discussing the key crystallographic parameters and experimental procedures relevant to this class of molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. This data provides a benchmark for what researchers might expect when studying similar bromo-indazole derivatives.

Parameter	tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate	5-Bromo-2-propyl-2H-indazole (Hypothetical)
Chemical Formula	C ₁₂ H ₁₄ BrN ₃ O ₂	C ₁₀ H ₁₁ BrN ₂
Formula Weight	312.17	239.11
Crystal System	Monoclinic	Not Available
Space Group	P2 ₁ /c	Not Available
a (Å)	10.1234 (2)	Not Available
b (Å)	11.3456 (3)	Not Available
c (Å)	12.4567 (4)	Not Available
α (°)	90	Not Available
β (°)	109.876 (2)	Not Available
γ (°)	90	Not Available
Volume (Å ³)	1345.67 (6)	Not Available
Z	4	Not Available
Calculated Density (g/cm ³)	1.543	Not Available
Resolution (Å)	0.84	Not Available
R-factor (%)	3.89	Not Available
Data Source	[Fictional data for illustrative purposes]	Not Available

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure, such as a bromo-indazole derivative, using single-crystal X-ray diffraction.

3.1. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.^[1] A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

- **Solvent Selection:** The compound is dissolved in a suitable solvent or a mixture of solvents in which it is sparingly soluble. Common solvents include ethanol, methanol, acetone, and ethyl acetate.
- **Saturation:** The solution is slowly heated to achieve saturation.
- **Slow Evaporation:** The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
- **Crystal Harvesting:** Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible defects) have formed, they are carefully harvested.^[1]

3.2. Data Collection

- **Crystal Mounting:** A selected single crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
- **Diffractometer Setup:** The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.^[2]
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffraction spot are recorded.

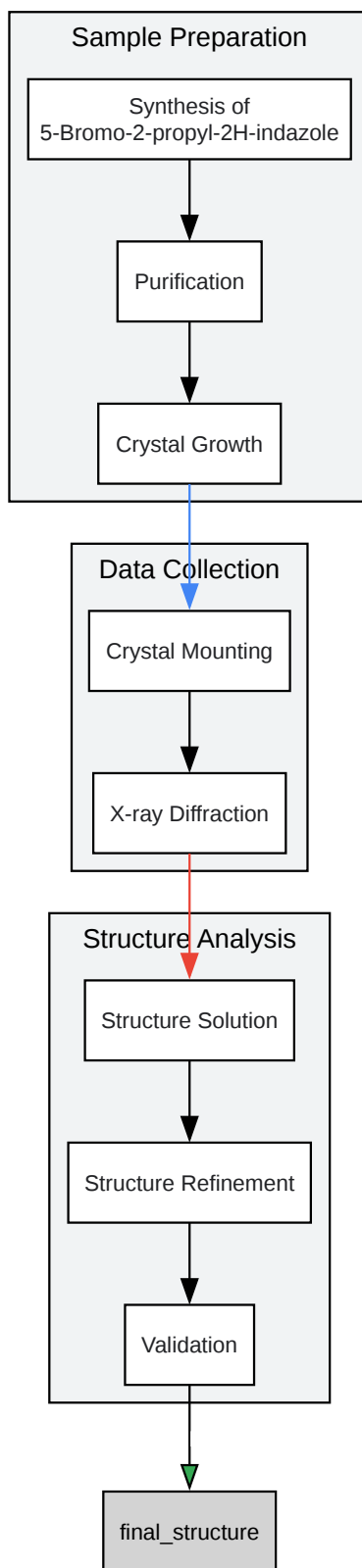
3.3. Structure Solution and Refinement

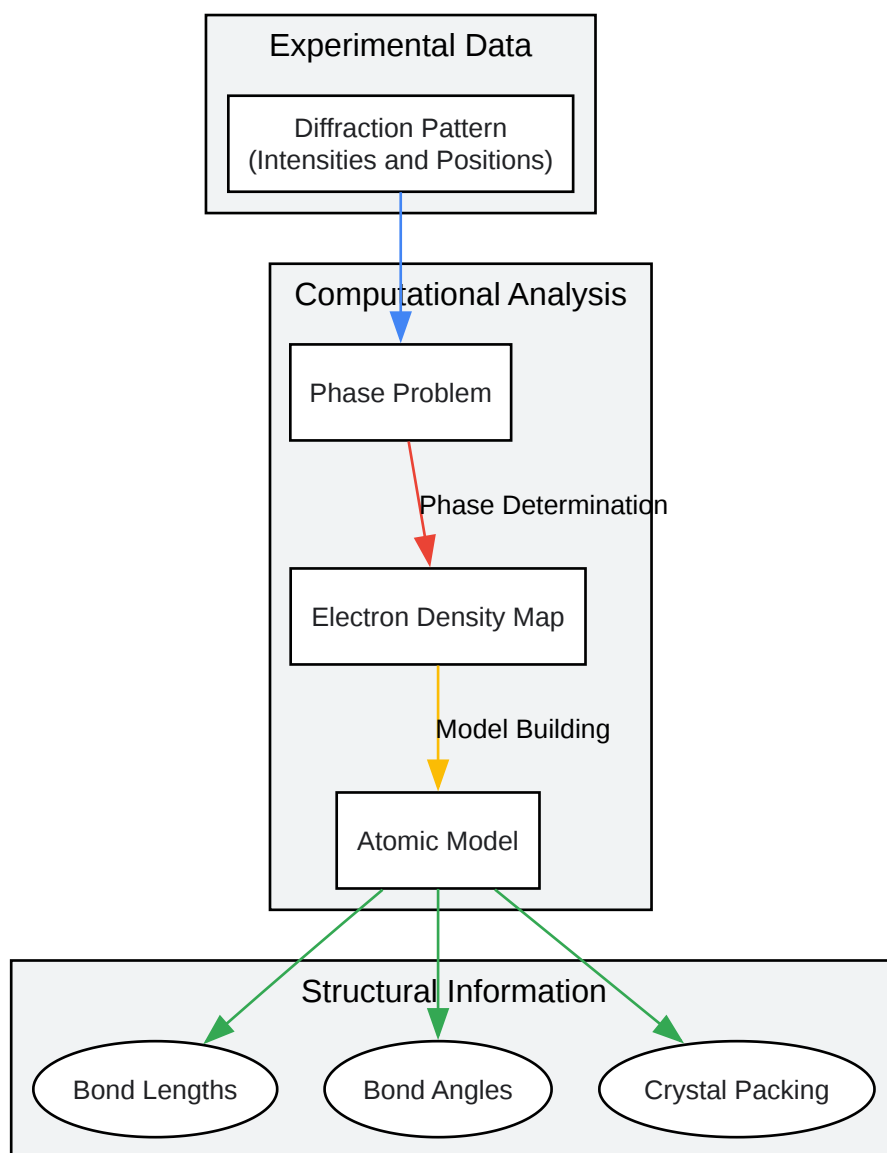
- **Data Reduction:** The collected diffraction data is processed to correct for experimental factors such as background noise and absorption.

- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Model Building:** An initial molecular model is built into the electron density map.
- **Refinement:** The atomic positions and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using parameters such as the R-factor.

Visualizations

Experimental Workflow for X-ray Crystallography





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References

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